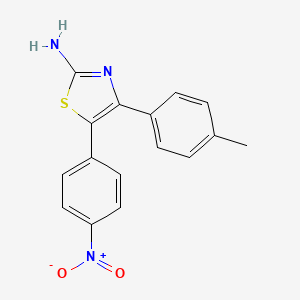
Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is an organic compound belonging to the class of dihydropyrimidines
Preparation Methods
The synthesis of Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is typically promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions . This method is characterized by its short reaction time, simplicity, and environmentally benign nature.
Chemical Reactions Analysis
Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 1,6-dimethyl-2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives. Similar compounds include:
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1,6-Dimethyl-2-(methylsulfanyl)quinolinium These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 1,6-dimethyl-2-methylsulfanyl-4-phenyl-4H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-15(19)13-11(2)18(3)16(21-4)17-14(13)12-9-7-6-8-10-12/h6-10,14H,5H2,1-4H3 |
InChI Key |
PCVZWDOCJIWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC1C2=CC=CC=C2)SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B15012750.png)

![Methyl 4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]benzoate](/img/structure/B15012781.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012785.png)
![2-[(4-chloro-2-nitrophenyl)amino]-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B15012799.png)
![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol](/img/structure/B15012811.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide](/img/structure/B15012820.png)

![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)
![4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012835.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012843.png)
![1-(3-{[(E)-(4-chlorophenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-3-cyclohexyl-1-hydroxyurea](/img/structure/B15012854.png)
![2-ethoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15012860.png)
